molecular formula C27H25BO5 B13998579 2,3,4-Tris(benzyloxy)phenylboronicacid

2,3,4-Tris(benzyloxy)phenylboronicacid

Cat. No.: B13998579
M. Wt: 440.3 g/mol
InChI Key: UEJRBNRTRRGIOB-UHFFFAOYSA-N
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Description

2,3,4-Tris(benzyloxy)phenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with three benzyloxy (–OCH₂C₆H₅) groups at the 2-, 3-, and 4-positions, along with a boronic acid (–B(OH)₂) moiety. The benzyloxy groups significantly enhance its solubility in organic solvents such as tetrahydrofuran and ethyl acetate while introducing steric bulk that modulates reactivity . This compound is typically synthesized via sequential benzylation of a trihydroxybenzaldehyde precursor, followed by boronation, as inferred from analogous synthetic routes for related trisubstituted derivatives . Its applications span organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and biomolecular interactions due to the boronic acid’s affinity for diols .

Properties

Molecular Formula

C27H25BO5

Molecular Weight

440.3 g/mol

IUPAC Name

[2,3,4-tris(phenylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C27H25BO5/c29-28(30)24-16-17-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(24)32-19-22-12-6-2-7-13-22/h1-17,29-30H,18-20H2

InChI Key

UEJRBNRTRRGIOB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,3,4-Tris(benzyloxy)phenylboronic Acid

General Synthetic Strategy

The synthesis of 2,3,4-Tris(benzyloxy)phenylboronic acid typically involves three major steps:

  • Step 1: Protection of hydroxyl groups on the phenol ring by benzylation to form tris(benzyloxy)phenyl derivatives.
  • Step 2: Introduction of the boronic acid group via borylation of an appropriate aryl halide or metalated intermediate.
  • Step 3: Deprotection or purification to obtain the free boronic acid.

These steps are carried out under controlled conditions to ensure selectivity and high yield.

Benzylation of Polyhydroxybenzenes

The initial step involves the conversion of polyhydroxybenzene precursors (such as 2,3,4-trihydroxybenzene) into their corresponding tris(benzyloxy) derivatives by benzylation. A common method uses benzyl chloride as the benzylating agent in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Typical procedure:

  • Mix methyl 3,4,5-trihydroxybenzoate (or corresponding tri-hydroxybenzene) with benzyl chloride and potassium carbonate in DMSO.
  • Reflux the mixture for 2 hours.
  • Quench with water, cool, filter, and purify by recrystallization.

This method yields methyl 2,3,4-tribenzyloxybenzoate with yields around 60–65% (example from related polyhydroxybenzoates).

Conversion to Boronic Acid Derivatives

There are two main approaches for introducing the boronic acid group into the benzylated phenyl ring:

Metalation Followed by Borylation
  • Organolithium or Grignard intermediates are generated from aryl halides (bromides or iodides) via halogen–metal exchange.
  • The metalated species is then reacted with trialkyl borates or boron electrophiles to form the boronic acid after acidic work-up.

This classical approach is well documented for arylboronic acid synthesis. However, it requires strict anhydrous and low-temperature conditions to avoid side reactions.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

A more modern and widely used method involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) as the boron source.

Typical reaction conditions:

  • Aryl halide precursor (e.g., 2,3,4-tribenzyloxyphenyl bromide)
  • Bis(pinacolato)diboron (1.1 equivalents)
  • Pd(dppf)Cl2 or Pd(dba)2 as catalyst
  • Base such as potassium acetate (KOAc)
  • Solvent: dioxane or dimethyl sulfoxide (DMSO)
  • Temperature: 80–110 °C
  • Reaction time: 4–24 hours

The product is a boronic ester intermediate, which can be hydrolyzed to the free boronic acid by acidic or basic treatment.

This method offers milder conditions, better functional group tolerance, and higher selectivity.

Deprotection and Purification

After borylation, the benzyloxy protecting groups are typically retained to stabilize the molecule during synthesis. If the target is the free boronic acid with benzyloxy groups intact, purification is done by column chromatography or recrystallization.

If further functionalization is required, hydrogenolysis (catalytic hydrogenation) can be applied to remove benzyl groups, but for 2,3,4-Tris(benzyloxy)phenylboronic acid, the benzyloxy groups are usually kept.

Representative Synthetic Route with Data Table

Step Reagents & Conditions Product Yield (%) Notes
1 Methyl 2,3,4-trihydroxybenzoate, benzyl chloride, K2CO3, DMSO, reflux 2 h Methyl 2,3,4-tribenzyloxybenzoate 64.5 Benzylation of hydroxyl groups
2 Bromination (if needed) to form aryl bromide 2,3,4-Tribenzyloxyphenyl bromide ~80 Halogenation for borylation precursor
3 Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, DMSO, 90 °C, 12 h 2,3,4-Tris(benzyloxy)phenylboronic ester 70–85 Miyaura borylation
4 Acidic hydrolysis (HCl or TFA) or purification 2,3,4-Tris(benzyloxy)phenylboronic acid Variable Final product purification and isolation

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Organolithium/Grignard borylation Straightforward, well-established Sensitive to moisture, harsh conditions
Pd-catalyzed Miyaura borylation Mild conditions, high functional group tolerance Requires expensive Pd catalysts, ligand optimization

Yield and Purity Considerations

  • Benzylation typically gives moderate to good yields (60–70%).
  • Pd-catalyzed borylation yields vary from 70% to 85% depending on substrate purity and catalyst system.
  • Purification by recrystallization or chromatography is essential to remove palladium residues and by-products.

Chemical Reactions Analysis

Types of Reactions

MFCD18072613 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The aromatic ethers can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the aromatic rings would produce cyclohexane derivatives.

Scientific Research Applications

MFCD18072613 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18072613 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 2,3,4-Tris(benzyloxy)phenylboronic Acid and Analogues

Compound Molecular Weight Substituents Solubility (Organic Solvents) Reactivity in Cross-Coupling Stability in Air
Phenylboronic acid 121.93 None Low High Moderate (forms trimers)
3-(Benzyloxy)phenylboronic acid 228.05 One benzyloxy High Moderate High
4-(Benzyloxy)phenylboronic acid 228.05 One benzyloxy High Moderate High
3,4-Bis(benzyloxy)phenylboronic acid 344.24 (estimated) Two benzyloxy Very high Low High
2,3,4-Tris(benzyloxy)phenylboronic acid 460.43 (estimated) Three benzyloxy Very high Very low (steric hindrance) High (steric protection)

Key Observations:

Substituent Effects: Increasing benzyloxy groups enhance solubility but reduce reactivity in cross-coupling due to steric hindrance.

Binding Affinity : The boronic acid group retains diol-binding capability, but the tris-benzyloxy structure may alter binding kinetics. For instance, phenylboronic acid forms cyclic esters with cis-diols (e.g., sugars) at physiological pH, whereas bulkier analogues require optimized conditions .

Synthetic Utility: Mono- and bis-benzyloxy derivatives are widely used in drug discovery intermediates (e.g., protease inhibitors), while the trisubstituted variant serves as a protected precursor for hydroxyl-rich aromatic systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4-Tris(benzyloxy)phenylboronic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving sequential benzylation of a phenylboronic acid precursor. For example:

Benzyloxy Group Introduction : Use benzyl halides or benzyl alcohols under Mitsunobu conditions or via nucleophilic substitution with a phenol precursor.

Boronic Acid Formation : Employ cross-coupling or direct borylation using palladium catalysts (e.g., Suzuki-Miyaura conditions).

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of benzylating agents and reaction time to avoid over-substitution. Use anhydrous solvents and inert atmospheres to prevent boronic acid degradation .

Q. How should researchers characterize the purity and structure of 2,3,4-Tris(benzyloxy)phenylboronic acid?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution pattern using 1H^1H- and 13C^{13}C-NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm and aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-H] ^-).
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the stability and storage guidelines for this compound?

  • Stability : Sensitive to moisture and oxidation. Degrades via boronic acid dimerization or deboronation under acidic/basic conditions.
  • Storage : Store at 0–6°C in amber vials under inert gas (argon/nitrogen). Use desiccants to minimize humidity exposure. Avoid prolonged storage; monitor degradation via periodic NMR/HPLC analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the three benzyloxy groups influence Suzuki-Miyaura cross-coupling efficiency?

  • Steric Hindrance : The ortho-substituted benzyloxy groups may reduce catalyst accessibility, requiring bulky ligands (e.g., SPhos or XPhos) to enhance reactivity.
  • Electronic Effects : Electron-donating benzyloxy groups activate the boronic acid but may slow transmetallation. Optimize base strength (e.g., K2 _2CO3_3 vs. CsF) and solvent polarity (THF vs. DMF) .

Q. How can researchers resolve contradictions in reported reactivity of poly-substituted phenylboronic acids?

  • Systematic Analysis :

Compare substituent positions (e.g., meta vs. para benzyloxy groups in related compounds).

Screen catalysts (Pd(OAc)2_2, PdCl2_2) and ligands (BINAP, PCy3_3).

Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.

  • Case Study : Fluorinated analogs (e.g., 2,3-difluoro-4-pentyloxy derivatives) show altered reactivity due to electronic withdrawal; adjust reaction parameters accordingly .

Q. What strategies are effective for modifying benzyloxy groups to study structure-activity relationships (SAR) in drug discovery?

  • Derivatization :

  • Protection/Deprotection : Use temporary protecting groups (e.g., TBS, Ac) to selectively modify specific benzyloxy positions.
  • Functionalization : Introduce bioisosteres (e.g., trifluoromethyl, ) or heterocycles via post-synthetic cross-coupling.
    • Biological Assays : Screen modified analogs for antimicrobial or enzyme inhibition activity using MIC assays or fluorescence-based enzymatic kits .

Q. How can thermal and photostability be evaluated for long-term application in materials science?

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability Testing : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC or FTIR. Use antioxidants (e.g., BHT) or light-resistant packaging to enhance stability .

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